
4-Vinylcyclohexane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Vinylcyclohexane-1,2-dione is an organic compound characterized by a vinyl group attached to a cyclohexane ring with two ketone groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Vinylcyclohexane-1,2-dione can be synthesized through the dimerization of buta-1,3-diene in a Diels-Alder reaction. This reaction is typically conducted at temperatures ranging from 110 to 425°C and pressures of 1.3 to 100 MPa in the presence of a catalyst, such as a mixture of silicon carbide and salts of copper or chromium . Another method involves the dehydrogenation of n-butane to butadiene, followed by catalytic dimerization to produce 4-vinylcyclohexane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes, with large-scale reactors and optimized conditions to maximize yield and efficiency. The use of supported catalysts, such as aluminosilicates impregnated with copper (I) ions, is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Vinylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The vinyl group allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
4-Vinylcyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as epoxy resins for LED packaging
Mécanisme D'action
The mechanism of action of 4-vinylcyclohexane-1,2-dione involves its interaction with various molecular targets and pathways. The compound can undergo epoxidation in the liver, forming reactive metabolites that may interact with cellular components. These metabolites can be detoxified by conjugation with glutathione or hydrolysis by epoxide hydrolases . The compound’s effects on biological systems are mediated through these reactive intermediates and their interactions with cellular proteins and DNA.
Comparaison Avec Des Composés Similaires
4-Vinylcyclohexane-1,2-dione can be compared with other similar compounds, such as:
4-Vinylcyclohexene: A precursor to vinylcyclohexene dioxide, used in the production of polymers.
Cyclohexene: A simpler analog without the vinyl group, used in various chemical syntheses.
1,2-Dimethylcyclohexane: A disubstituted cyclohexane with different steric and electronic properties.
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
4-ethenylcyclohexane-1,2-dione |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h2,6H,1,3-5H2 |
Clé InChI |
DNZWXTMCSSMRBK-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCC(=O)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)piperidine-4-carboxylic acid](/img/structure/B13083386.png)

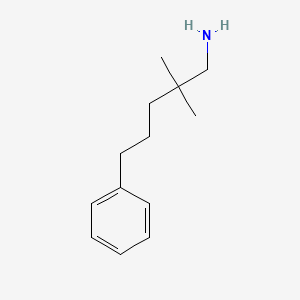
![Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13083400.png)
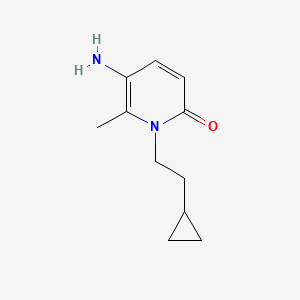


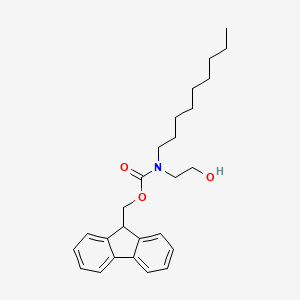
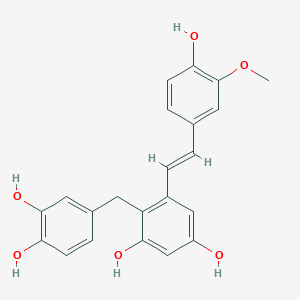
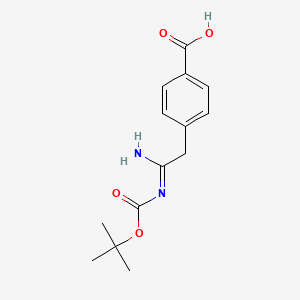
![3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13083430.png)
![1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate](/img/structure/B13083438.png)
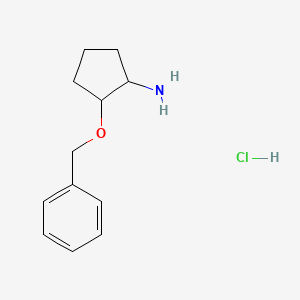
![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13083446.png)
